molecular formula C12H11NO2 B1307026 2,8-Dimethylquinoline-3-carboxylic acid CAS No. 387361-10-6

2,8-Dimethylquinoline-3-carboxylic acid

Cat. No.: B1307026
CAS No.: 387361-10-6
M. Wt: 201.22 g/mol
InChI Key: KSHMZYLTYHXCHB-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline ring system, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry and materials science. researchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds. researchgate.net Quinoline derivatives have demonstrated a wide array of pharmacological properties, making them a cornerstone in drug discovery. researchgate.net Researchers have successfully screened these compounds for anti-inflammatory, anticancer, antimalarial, and antibacterial potencies. researchgate.net The versatility of the quinoline scaffold allows for chemical modifications that can fine-tune its biological activity, leading to the development of novel therapeutic agents. researchgate.netukzn.ac.za

Overview of 2,8-Dimethylquinoline-3-carboxylic Acid as a Research Subject

This compound is a specific derivative of the quinoline family, identified by the presence of methyl groups at the 2nd and 8th positions and a carboxylic acid group at the 3rd position. As a research chemical, it is primarily utilized in laboratory settings for scientific investigation. While extensive, peer-reviewed studies detailing the specific biological activities of this exact compound are not widely published, its structure as a quinoline-3-carboxylic acid places it within a class of compounds of significant interest. Derivatives of 3-quinoline carboxylic acid have been investigated as potential inhibitors of protein kinase CK2 and as antimicrobial agents. nih.govnih.gov The presence of the carboxylic acid functional group is particularly noteworthy, as it is a key feature in many established therapeutic agents, often involved in critical binding interactions with biological targets. nih.gov

Table 1: Chemical Properties of this compound

Property Value
CAS Number 387361-10-6 moldb.comsigmaaldrich.com
Molecular Formula C₁₂H₁₁NO₂ moldb.comsigmaaldrich.com
Molecular Weight 201.22 g/mol moldb.com
IUPAC Name 2,8-dimethyl-3-quinolinecarboxylic acid sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity Typically ≥95% moldb.comsigmaaldrich.com

Historical Context of Quinoline Synthesis Methodologies

The construction of the quinoline ring system has been a subject of chemical research for over a century, leading to the development of several classic named reactions. These methods, discovered in the late 19th century, remain fundamental in organic chemistry for their reliability and versatility in creating substituted quinolines.

First reported by the Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a cornerstone method for producing quinolines. numberanalytics.comwordpress.com The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. numberanalytics.comwordpress.com The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein. wordpress.comnrochemistry.com This is followed by a Michael addition of the aniline to the acrolein, cyclization, and finally, oxidation to yield the aromatic quinoline ring. numberanalytics.comnrochemistry.com

Considered a modification of the Skraup synthesis, the Doebner-von Miller reaction, first described in 1881, offers a more general approach to quinoline synthesis. wikipedia.orgsynarchive.comslideshare.net This method involves the reaction of an aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. wikipedia.orgsynarchive.com The mechanism is a subject of some debate but is believed to involve the conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and dehydration. wikipedia.orgnih.gov A proposed pathway suggests a fragmentation-recombination mechanism. nih.govresearchgate.net

Discovered by German chemist Paul Friedländer, this synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). wikipedia.orgscribd.comorganic-chemistry.org The reaction can be catalyzed by either acids or bases and proceeds via an initial condensation, followed by a cyclodehydration to form the quinoline derivative. organic-chemistry.orgcdnsciencepub.com Two primary mechanisms are proposed: one beginning with an aldol (B89426) addition and the other with the formation of a Schiff base. wikipedia.orgscribd.com

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a distinct method that specifically yields substituted quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org The process involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.orgwikipedia.org This intermediate then condenses with the carbonyl compound, cyclizes, and dehydrates to form the final quinoline-4-carboxylic acid product. wikipedia.orgwikipedia.org A variation known as the Halberkann variant uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org

Direct Synthesis Approaches to this compound

The direct synthesis of the this compound framework can be approached through various strategies, including efficient one-pot reactions and more traditional multi-step sequences. These methods often involve the construction of the quinoline ring system from acyclic precursors.

One-Pot Reaction Strategies

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. For quinoline-3-carboxylic acid analogs, several one-pot methodologies have been developed. For instance, a one-pot, three-step protocol for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives involves a Williamson ether synthesis, followed by ester hydrolysis and an intramolecular cyclization. wikipedia.org Another efficient one-pot approach describes the synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. This method proceeds via the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis to yield the final acid. researchgate.net

A particularly relevant strategy for forming substituted quinolines is the one-pot Friedländer synthesis. This reaction involves the in-situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde using iron powder, which then condenses with a ketone to form the quinoline ring system. organic-chemistry.org This method is scalable and tolerates a wide range of functional groups. organic-chemistry.org

Table 1: Examples of One-Pot Syntheses for Quinoline-3-Carboxylic Acid Analogs

Starting Materials Key Transformations Product Type
Ethyl 2-(bromomethyl)quinoline-3-carboxylate, Substituted Salicylaldehydes Williamson ether synthesis, Ester hydrolysis, Intramolecular cyclization 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives wikipedia.org
Ethyl 2-(halomethyl)quinoline-3-carboxylates, 8-Hydroxyquinolines Williamson reaction, Ester hydrolysis 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives researchgate.net

Multi-Step Synthetic Routes

Multi-step syntheses provide a more controlled, albeit longer, pathway to complex quinoline structures. These routes often rely on classical named reactions tailored for quinoline synthesis. The Gould-Jacobs reaction, for example, begins with the condensation of an aniline with an alkoxymethylenemalonic ester. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed to the carboxylic acid. wikipedia.org

Another powerful multi-step approach involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, a reaction known as the Doebner-von Miller synthesis. wikipedia.orgnih.gov Variations of this reaction, such as the Doebner reaction, utilize an aniline, an aldehyde, and pyruvic acid to directly synthesize quinoline-4-carboxylic acid derivatives. iipseries.orgjptcp.com

A general and versatile multi-step method for preparing substituted 3-quinoline carboxylic acids starts from functionalized 2,3-dichloroquinolines. A palladium-catalyzed carbonylation reaction introduces ester groups, which are subsequently hydrolyzed to diacids. Finally, a selective thermal decarboxylation at the 2-position yields the desired 3-quinoline carboxylic acid. organic-chemistry.org

Synthesis of Esters and Other Carboxylic Acid Derivatives of this compound

The carboxylic acid functional group at the 3-position of the quinoline ring is a versatile handle for further chemical modification. It readily undergoes reactions such as esterification and amide formation, typically proceeding through nucleophilic acyl substitution mechanisms.

Esterification Reactions (e.g., ethyl ester formation)

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic method. wikipedia.org For more sensitive or sterically hindered substrates, coupling agents are often employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild and effective method for converting carboxylic acids into esters, including those of bulky alcohols like tert-butanol. researchgate.netmdpi.comresearchgate.net This method works by activating the carboxylic acid as an O-acylisourea intermediate, which is then attacked by the alcohol. mdpi.com

While a specific esterification for this compound is not detailed in the searched literature, the synthesis of the closely related ethyl 7,8-dimethylquinoline-3-carboxylate provides a relevant example. This compound was synthesized as part of a domino reaction from an arylmethyl azide.

Table 2: Representative Esterification of a Dimethylquinoline-3-carboxylic Acid Analog

Compound Reactants Reagents/Conditions Yield Reference

Amide Formation (e.g., phenylamide derivatives)

The conversion of carboxylic acids to amides is a crucial reaction in organic and medicinal chemistry. Direct reaction of a carboxylic acid with an amine is often difficult due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. nih.gov Therefore, the carboxylic acid must first be activated. A common method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). nih.gov The resulting acid chloride readily reacts with an amine to form the amide. researchgate.netyoutube.com

Alternatively, peptide coupling reagents can be used for the direct, one-pot condensation of carboxylic acids and amines. Reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond. quimicaorganica.orgajchem-a.com Other systems, for instance using TiCl₄ in pyridine, have also been reported to effectively mediate this transformation. jptcp.com

Table 3: General Methods for Amide Formation from Carboxylic Acids

Activation Method Reagents Intermediate Nucleophile Reference
Acid Chloride Formation Thionyl Chloride (SOCl₂) Acyl Chloride Amine nih.gov
DCC Coupling Dicyclohexylcarbodiimide (DCC) O-Acylisourea Amine quimicaorganica.orgajchem-a.com

Nucleophilic Acyl Substitution Pathways

The reaction generally proceeds through a two-step addition-elimination mechanism.

Activation: The carboxylic acid's carbonyl group is a moderate electrophile, and the hydroxyl group is a poor leaving group. Therefore, the reaction is typically initiated by activating the carboxyl group. This can be achieved by protonating the carbonyl oxygen under acidic conditions (as in Fischer esterification) or by converting the -OH group into a better leaving group using reagents like thionyl chloride or DCC. wikipedia.orgnih.gov

Nucleophilic Attack and Intermediate Formation: The nucleophile (e.g., an alcohol for esterification or an amine for amidation) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the leaving group (e.g., water, a chlorosulfite group, or dicyclohexylurea) is expelled, resulting in the final substitution product.

This mechanistic pathway underscores the reactivity of the carboxylic acid group and provides a rational basis for the synthesis of a wide array of derivatives from the this compound core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-4-3-5-9-6-10(12(14)15)8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHMZYLTYHXCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390267
Record name 2,8-dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387361-10-6
Record name 2,8-dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Investigations of 2,8 Dimethylquinoline 3 Carboxylic Acid Derivatives

Rational Design Principles for Analogue Development

The design of analogues of 2,8-dimethylquinoline-3-carboxylic acid is often guided by a structure-based drug design approach, which leverages knowledge of the target protein's three-dimensional structure. A key strategy involves identifying opportunities to form new or enhanced interactions within the binding site to improve potency and selectivity. For instance, in the development of inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), analogues are designed to maintain the essential pharmacophore while introducing strategically positioned groups that can form new electrostatic interactions, such as hydrogen bonds, with specific amino acid residues in the enzyme's active site. nih.gov

Influence of Carboxylic Acid Moiety on Molecular Interactions

The carboxylic acid group at the C-3 position of the quinoline (B57606) ring is a crucial feature for the biological activity of many of its derivatives. This functional group can participate in several key non-covalent interactions that are vital for ligand-receptor binding.

Salt Bridge Formation

In a physiological environment, the carboxylic acid can exist in its deprotonated carboxylate form. This negatively charged group is capable of forming strong ionic interactions, known as salt bridges, with positively charged residues, such as arginine or lysine, within a protein's binding pocket. For example, in the context of DHODH inhibition, the carboxylate of quinoline carboxylic acid analogues has been shown to form a salt bridge with an arginine residue (Arg136), which is a critical interaction for anchoring the inhibitor in the active site. nih.gov

Hydrogen Bonding Interactions

The carboxylic acid moiety is a versatile hydrogen bond donor (from the hydroxyl group) and acceptor (from both the carbonyl and hydroxyl oxygens). This allows it to form multiple hydrogen bonds with appropriate residues in a binding site, contributing significantly to the binding affinity and specificity of the molecule. mdpi.com In some cases, the carboxylic acid can form a bidentate hydrogen bond with a single amino acid residue, such as glutamine, further strengthening the interaction. nih.gov The ability of the carboxylic acid to engage in these directional interactions is a key element in the rational design of potent inhibitors. nih.govmdpi.com

Impact of Quinoline Ring Substitution on Biological Activity Profiles

Role of Methyl Groups (e.g., at C-2, C-8)

The presence of methyl groups, such as those at the C-2 and C-8 positions, can significantly influence the biological activity of quinoline derivatives. These groups can contribute to the molecule's hydrophobic interactions with nonpolar regions of a binding pocket. Strategic placement of methyl groups can also impact the conformation of the molecule, potentially locking it into a more bioactive orientation. For instance, in some series of quinoline derivatives, the introduction of a methyl group at specific positions has been shown to enhance anticancer activity. While specific data for this compound is limited in the public domain, studies on related quinoline structures highlight the importance of methyl substitution patterns.

CompoundSubstitution PatternTarget/AssayIC50 (µM)
Derivative A2,6-dimethyl quinolineBChE0.56

This table presents an example of the biological activity of a dimethyl-substituted quinoline derivative. Data for the specific 2,8-dimethyl isomer was not available in the reviewed sources.

Effect of Halogen Substituents (e.g., bromine at C-6, chlorine at C-7)

The introduction of halogen atoms, such as bromine at the C-6 position or chlorine at the C-7 position, is a common strategy in medicinal chemistry to modulate the properties of a lead compound. Halogens can alter the electronic properties of the quinoline ring, influence metabolic stability, and participate in halogen bonding, a non-covalent interaction with electron-donating atoms.

CompoundSubstitution PatternTarget/AssayIC50 (µM)
Quinoline-6-carboxamide (B1312354) Derivative (4-fluoro)6-Carboxamide, 4'-fluoroh-P2X7R0.624
Quinoline-6-carboxamide Derivative (4-chloro)6-Carboxamide, 4'-chloroh-P2X7R0.813
Quinoline-6-carboxamide Derivative (4-iodo)6-Carboxamide, 4'-iodoh-P2X7R0.566

This table illustrates the effect of halogen substitution on the biological activity of a related quinoline scaffold. Specific data for 6-bromo or 7-chloro substituted this compound was not found in the reviewed literature.

Influence of Other Functional Groups (e.g., hydroxy, methoxy (B1213986), aryl)

The biological activity of quinoline carboxylic acid derivatives can be significantly modulated by the introduction of various functional groups onto the core scaffold. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles derived from related quinoline structures provide valuable insights into the potential effects of substitution.

Hydroxy Group: The position of a hydroxyl (-OH) group on the quinoline ring is a critical determinant of biological activity. For instance, in a series of Pim-1 kinase inhibitors, an 8-hydroxy-quinoline moiety was identified as a crucial pharmacophore for activity. nih.govnih.gov The hydroxyl group at position 8 often participates in key hydrogen bonding interactions within the target's binding site. nih.gov Studies on other quinoline derivatives have also shown that the presence and location of hydroxyl groups can be essential for antioxidant or antifungal activity, with derivatives hydroxylated at position 8 being more active than those at position 4. nih.gov

Methoxy Group: The substitution with methoxy (-OCH3) groups has been shown to enhance the therapeutic potential of certain quinoline derivatives. In the context of anticancer agents, the presence of a methoxy group, particularly at position 7, has been correlated with improved antitumor activity. scbt.com The introduction of a methoxy group can alter the electronic properties and lipophilicity of the molecule, which in turn can influence target binding and pharmacokinetic properties. For example, in a series of anticancer quinoline-based hydrazones, a 7-methoxy substituted derivative was evaluated for its biological effects. researchgate.net

Aryl Group: The addition of aryl (aromatic ring) substituents is a common strategy in the design of quinoline-based therapeutic agents. Bulky and hydrophobic aryl groups, often at the C2 position of the quinoline core, have been found to be necessary for the inhibitory activity of certain quinoline carboxylic acids against enzymes like dihydroorotate dehydrogenase. researchgate.net The nature and substitution pattern of the aryl ring can fine-tune the compound's potency. For instance, the introduction of a biphenyl (B1667301) moiety was explored to probe strategic positions within an enzyme's binding site. sigmaaldrich.com In some cases, the electronic properties of the aryl substituent, such as the presence of electron-withdrawing groups, can positively influence biological activity. nih.gov However, in other instances, replacing the quinoline core with other aromatic systems can lead to a reduction in activity, highlighting the importance of the quinoline scaffold itself. researchgate.net

Table 1: General Influence of Functional Groups on the Activity of Quinoline Carboxylic Acid Analogs
Functional GroupPosition on Quinoline RingGeneral Effect on ActivityExample Target/ActivityReference
Hydroxy (-OH)C8Often crucial for activity; acts as a key pharmacophorePim-1 Kinase Inhibition nih.govnih.gov
Methoxy (-OCH3)C7Can improve potencyAntitumor Activity scbt.com
Aryl (e.g., Phenyl, Biphenyl)C2Bulky, hydrophobic groups often enhance activityEnzyme Inhibition (e.g., DHODH) researchgate.net
Electron-withdrawing groups on Aryl substituent-Can increase activityAntiviral Activity nih.gov

Role of Lipophilicity and Steric Factors in Target Binding

Lipophilicity: Lipophilicity, often quantified by the partition coefficient (log P), is a critical parameter in drug design, influencing a compound's solubility, permeability across biological membranes, and binding to hydrophobic pockets within a target protein. researchgate.net The binding pocket for many quinoline inhibitors, such as the one in dihydroorotate dehydrogenase (DHODH), is predominantly nonpolar, thus favoring interaction with lipophilic molecules. nih.gov SAR studies on 8-hydroxyquinoline (B1678124) derivatives revealed that antiviral activity was positively influenced by increasing lipophilicity. nih.gov The balance between lipophilicity and hydrophilicity is crucial; while increased lipophilicity can enhance binding to a hydrophobic target, excessively high lipophilicity (e.g., log P > 5) can lead to poor solubility, rapid metabolism, and low bioavailability. nih.gov Therefore, medicinal chemists often aim to optimize the lipophilicity of lead compounds to achieve a desirable balance of pharmacokinetic and pharmacodynamic properties.

Steric Factors: The size and shape of substituents on the this compound scaffold play a significant role in determining how the molecule fits into the binding site of its target. The concept of steric hindrance or steric bulk is fundamental to SAR. Studies on quinoline-4-carboxylic acid analogs have demonstrated that bulky, hydrophobic substituents at the C2 position are a critical requirement for potent enzyme inhibition. researchgate.net This suggests that the target's binding site contains a corresponding large pocket that can accommodate these bulky groups, leading to favorable van der Waals interactions. The rigidity and conformation of the molecule, which can be influenced by substituting alkyl chains with cycloalkyl groups, can also impact binding affinity and selectivity. mdpi.com The length of molecular spacers or linkers can also affect activity by influencing the flexibility of the molecule and its ability to adopt the optimal conformation for binding. nih.gov

Table 2: Influence of Lipophilicity and Steric Factors on Quinoline Derivative Activity
FactorDefinitionImpact on Target Binding and ActivityExample from LiteratureReference
Lipophilicity (log P)The measure of a compound's solubility in a nonpolar solvent versus a polar solvent (e.g., octanol/water).Higher lipophilicity can enhance binding to hydrophobic pockets and improve cell permeability. Optimal range is critical for bioavailability.Antiviral activity of 8-hydroxyquinolines was positively influenced by increasing lipophilicity. nih.gov
Steric BulkThe spatial arrangement and size of atoms/groups in a molecule.Bulky substituents can be required to fill specific pockets in a target's binding site, leading to increased affinity.Bulky, hydrophobic substituents at the C2 position of quinoline-4-carboxylic acids were necessary for DHODH inhibition. researchgate.net
Molecular FlexibilityThe ability of a molecule to adopt different conformations.Can influence how well a molecule fits into a binding site. Linker chain length can affect flexibility and activity.The chain length of spacers in umbelliferone-8-hydroxyquinoline hybrids influenced antifungal activity. nih.gov

Computational and Theoretical Chemistry Studies of 2,8 Dimethylquinoline 3 Carboxylic Acid

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug discovery to forecast the binding mode and affinity of a small molecule ligand, such as 2,8-dimethylquinoline-3-carboxylic acid, within the active site of a target protein. Such studies are crucial for understanding the structural basis of a compound's potential biological activity.

The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the interaction energy for different conformations and orientations. The results are often ranked using a scoring function, which estimates the binding free energy. A lower binding energy typically indicates a more stable and favorable interaction.

For quinoline (B57606) derivatives, molecular docking has been successfully used to identify potential inhibitors for various enzymes, including protein kinases and DNA gyrase. nih.govresearchgate.net For example, studies on related quinoline-3-carboxylic acids have explored their potential as inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov Similarly, other quinoline structures have been docked against targets like P-glycoprotein to investigate their role in overcoming multidrug resistance in cancer. nih.gov

A hypothetical molecular docking study of this compound against several common anticancer drug targets could yield results similar to those presented in the table below. The binding energy values indicate the predicted affinity, while the key interacting residues highlight the specific amino acids in the protein's active site that form hydrogen bonds or other stabilizing interactions with the ligand.

Table 1: Illustrative Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes.

Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues
Cyclin-dependent kinase 2 (CDK2) 1HCK -8.5 LYS33, ASP145, GLU81
Epidermal Growth Factor Receptor (EGFR) 2J6M -9.2 MET793, LYS745, CYS797
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) 1YWN -8.9 CYS919, ASP1046, GLU885

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. core.ac.uk It is a popular and versatile tool for predicting a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. nih.govcore.ac.uk For this compound, DFT calculations can provide deep insights into its electronic characteristics, which are fundamental to its stability, reactivity, and interactions.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Another output of DFT is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with biological receptors.

Table 2: Predicted Electronic Properties of this compound from DFT This table presents hypothetical data for illustrative purposes based on typical values for related compounds.

Property Predicted Value Significance
HOMO Energy -6.2 eV Indicates electron-donating capability
LUMO Energy -2.1 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.1 eV Relates to chemical reactivity and stability
Dipole Moment 3.5 D Measures the overall polarity of the molecule
Ionization Potential 6.2 eV Energy required to remove an electron

Quantum Chemical Analyses of Biological Reactivity

Quantum chemical analyses, primarily using data derived from DFT calculations, are employed to quantify the biological reactivity of a molecule. nih.gov These methods use electronic properties like HOMO and LUMO energies to calculate a set of global reactivity descriptors. These descriptors help in understanding a molecule's potential to participate in chemical reactions and biological interactions. nih.gov

Important reactivity descriptors include:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its propensity to act as an electrophile.

These parameters are invaluable for rationalizing the mechanisms of interaction between a drug candidate and its biological target. For instance, a high electrophilicity index might suggest that the molecule could interact favorably with nucleophilic residues in an enzyme's active site.

Table 3: Global Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

Descriptor Formula Predicted Value Interpretation
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.15 eV Tendency to attract electrons in a chemical bond
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.05 eV Resistance to deformation of electron cloud
Chemical Softness (S) 1/(2η) 0.24 eV⁻¹ Propensity to undergo chemical reactions

Conformational Analysis and Molecular Dynamics Simulations

While static models from docking and DFT are informative, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility and time-dependent behavior of molecules. nih.gov

Conformational Analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule. Since the biological activity of a molecule is highly dependent on its 3D shape, understanding its preferred conformations is essential. For a molecule like this compound, rotation around single bonds can lead to different conformers with varying energies and stabilities.

Molecular Dynamics (MD) Simulations provide a movie-like view of molecular motion over time. In the context of drug design, MD is often used to assess the stability of a protein-ligand complex predicted by molecular docking. mdpi.com An MD simulation is run for a period, typically nanoseconds, to observe how the ligand and protein interact in a simulated aqueous environment. mdpi.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which is critical for binding stability.

These simulations can confirm whether a docked pose is stable or if the ligand undergoes significant conformational changes, providing a more accurate picture of the binding event. mdpi.comphyschemres.org

Table 4: Overview of a Molecular Dynamics Simulation Study

Simulation Parameter/Analysis Purpose
Simulation Time To observe the system's behavior over a relevant timescale (e.g., 100 ns).
RMSD Calculation To assess the structural stability of the protein-ligand complex.
RMSF Calculation To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis To evaluate the persistence of key interactions predicted by docking.

Advanced Spectroscopic and Structural Elucidation of 2,8 Dimethylquinoline 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,8-dimethylquinoline-3-carboxylic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural confirmation.

In the ¹H NMR spectrum of a quinoline (B57606) carboxylic acid, the acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region, generally between 10 and 13 ppm. princeton.edu The protons attached to the quinoline ring system appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are dictated by their position on the quinoline core and the electronic effects of the substituents. For this compound, the methyl groups would appear as sharp singlets in the upfield region, typically around 2.5 ppm.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the carboxylic acid appearing significantly downfield, generally in the range of 165 to 185 ppm. princeton.edu The carbons of the quinoline ring system resonate in the aromatic region, typically between 110 and 150 ppm. The chemical shifts of the methyl carbons are found in the upfield region of the spectrum. The precise chemical shifts are influenced by the substitution pattern on the quinoline ring. For instance, in derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, the carbonyl carbon of the quinolinone ring appears around 160-163 ppm, while the carboxylic acid carbonyl is also in a similar region. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)165.0 - 175.0
H4 (Quinoline)8.0 - 8.5 (s)135.0 - 145.0
H5 (Quinoline)7.5 - 8.0 (d)125.0 - 130.0
H6 (Quinoline)7.2 - 7.6 (t)120.0 - 125.0
H7 (Quinoline)7.5 - 8.0 (d)125.0 - 130.0
2-CH₃2.4 - 2.8 (s)20.0 - 25.0
8-CH₃2.4 - 2.8 (s)15.0 - 20.0
C2 (Quinoline)---150.0 - 160.0
C3 (Quinoline)---120.0 - 125.0
C4a (Quinoline)---135.0 - 140.0
C5 (Quinoline)---125.0 - 130.0
C6 (Quinoline)---120.0 - 125.0
C7 (Quinoline)---125.0 - 130.0
C8 (Quinoline)---130.0 - 135.0
C8a (Quinoline)---145.0 - 150.0

Note: These are predicted chemical shift ranges based on general principles and data from related structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The most prominent feature will be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to strong intermolecular hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹. spectroscopyonline.com The presence of conjugation with the quinoline ring may shift this peak to a slightly lower wavenumber.

The IR spectrum will also display characteristic absorptions for the quinoline ring system. These include C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the carboxylic acid is expected to appear in the 1210-1320 cm⁻¹ region. spectroscopyonline.com The NIST WebBook provides a gas-phase IR spectrum for the related compound 2,8-dimethylquinoline (B75129), which shows characteristic peaks for the dimethyl-substituted quinoline core. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic Acid (-OH)O-H Stretch2500 - 3300Broad, Strong
Carboxylic Acid (C=O)C=O Stretch1700 - 1725Strong, Sharp
Quinoline Ring (C=C, C=N)C=C and C=N Stretch1500 - 1650Medium to Strong
Aromatic C-HC-H Stretch3000 - 3100Medium
Methyl C-HC-H Stretch2850 - 2960Medium
Carboxylic Acid (C-O)C-O Stretch1210 - 1320Medium to Strong

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₂H₁₁NO₂), the expected exact mass is 201.0790 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 201. The fragmentation pattern of carboxylic acids upon electron ionization often involves the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Therefore, significant fragment ions might be expected at m/z 184 and m/z 156. The fragmentation of the quinoline ring itself can also occur, often involving the loss of HCN. mcmaster.ca

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of quinoline carboxylic acid derivatives, as it allows for the separation of complex mixtures and the subsequent mass analysis of the individual components. This is especially relevant in the analysis of reaction mixtures or biological samples.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Description
201[C₁₂H₁₁NO₂]⁺Molecular Ion (M⁺)
184[C₁₂H₁₀NO]⁺Loss of -OH
156[C₁₁H₁₀N]⁺Loss of -COOH
155[C₁₁H₉N]⁺Loss of -COOH and H

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Spectroscopic Characterization of Metal Complexes (e.g., electronic absorption, luminescence)

Quinoline carboxylic acids are excellent ligands for the formation of metal complexes due to the presence of both a nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group, which can act as coordination sites. The spectroscopic properties of these metal complexes are of significant interest.

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the metal complexes. The spectra of the free ligand typically show absorption bands in the UV region corresponding to π-π* transitions within the quinoline ring system. Upon coordination to a metal ion, these bands may shift, and new bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, may appear in the visible region. The position and intensity of these bands are dependent on the nature of the metal ion and the coordination environment.

Luminescence spectroscopy is another important technique for characterizing metal complexes of quinoline derivatives. Many of these complexes exhibit fluorescence or phosphorescence upon excitation with UV or visible light. The luminescence properties, including the emission wavelength, quantum yield, and lifetime, are sensitive to the metal ion, the ligand structure, and the coordination geometry. These properties are crucial for potential applications in areas such as sensing, bioimaging, and light-emitting devices.

Research Applications and Significance in Chemical Biology and Organic Synthesis

Role as Building Blocks for Complex Heterocyclic Systems

2,8-Dimethylquinoline-3-carboxylic acid belongs to the broader class of quinoline (B57606) carboxylic acids, which are recognized as valuable synthetic intermediates and building blocks for creating more complex and valuable quinoline-based drugs and heterocyclic systems. researchgate.net The chemical reactivity of the quinoline scaffold, combined with the carboxylic acid functional group, allows for a variety of chemical transformations. Aromatic polycarboxylic acids, in general, are widely used as multifunctional building blocks in the design of novel metal-organic networks and coordination polymers. mdpi.comsemanticscholar.org The structure of these acids allows them to act as versatile ligands in crystal engineering. mdpi.comsemanticscholar.org While extensive research has focused on various quinoline-3-carboxylic acid derivatives, the core structure serves as a key starting point for synthesizing a diverse range of fused heterocyclic systems. researchgate.neteurjchem.com The synthesis of these complex molecules often involves reactions that utilize both the carboxylic acid group and the reactive positions on the quinoline ring system. eurjchem.commdpi.com

Exploration in the Design of Molecular Probes

The inherent structural features of the quinoline nucleus, particularly its fluorescence properties, make it an attractive scaffold for the development of molecular probes. While specific studies detailing this compound as a molecular probe are not prevalent, the broader class of quinoline derivatives is actively explored for this purpose. The design of such probes leverages the quinoline core's ability to interact with biological molecules and environments, leading to changes in spectroscopic signals that can be used for detection and imaging.

Development of Enzyme Inhibitors

The quinoline-3-carboxylic acid scaffold is a key pharmacophore in the development of various enzyme inhibitors, targeting critical pathways in diseases ranging from cancer to autoimmune disorders. nih.govrsc.org Derivatives of this core structure have been systematically synthesized and evaluated for their inhibitory potential against several key enzymes. nih.govnih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH): DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for cancer and autoimmune disease therapies. nih.govnih.govmedchemexpress.com Inhibitors of DHODH lead to pyrimidine depletion, which halts cell cycle progression. nih.gov Quinoline-based carboxylic acids have been developed as potent DHODH inhibitors. rsc.orgnih.gov The inhibitory mechanism is often guided by the structure of previous inhibitors like brequinar. The carboxylic acid group is essential for activity, typically forming a salt bridge with a key arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the enzyme's binding pocket. nih.gov Structure-activity relationship (SAR) studies have shown that substituents on the quinoline ring are crucial for potency, with modifications aimed at forming new hydrogen-bonding interactions with other residues like T63 and Y356. rsc.orgnih.gov

Protein Kinase CK2: Protein Kinase CK2 is a serine/threonine protein kinase that is implicated in numerous cellular processes, and its upregulation is linked to cancer progression. nih.govmdpi.com Consequently, CK2 has become an attractive target for cancer therapy. nih.govsemanticscholar.org Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, with several compounds showing inhibitory activity in the micromolar range. nih.gov The development of these inhibitors often targets the ATP-binding site of the kinase. nih.govsemanticscholar.org

Eukaryotic Initiation Factor 4A (eIF4A): eIF4A is an RNA helicase that is essential for the initiation of protein synthesis. Cancer cells often show an increased dependency on eIF4A, making it an intriguing target for anticancer therapy. nih.govnih.gov Certain quinoline carboxylic acid derivatives have been identified as eIF4A inhibitors. Docking studies indicate that the carboxylic acid moiety plays a critical role in inhibition by forming a salt bridge with an arginine residue (R311) in the RNA-binding groove of eIF4A. nih.gov This interaction is crucial for the compound's potency. nih.gov

Below is a table summarizing the enzyme inhibition data for representative quinoline carboxylic acid derivatives.

Enzyme TargetCompound ClassKey Mechanistic InteractionReference
Dihydroorotate Dehydrogenase (DHODH)4-Quinoline Carboxylic AcidsSalt bridge with R136, H-bond with Q47 nih.gov
Protein Kinase CK23-Quinoline Carboxylic AcidsATP-competitive inhibition nih.gov
Eukaryotic Initiation Factor 4A (eIF4A)Quinoline-4-Carboxylic AcidsSalt bridge with R311 in RNA-binding groove nih.gov

The mechanisms by which quinoline carboxylic acid-based inhibitors act can vary depending on the target enzyme. For protein kinases like CK2, the majority of inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket. semanticscholar.orgnih.gov However, there is a growing interest in developing non-ATP competitive inhibitors to achieve greater selectivity, as these compounds bind to allosteric sites and can induce conformational changes that inactivate the enzyme. nih.gov

In the case of eIF4A, inhibitors based on the quinoline carboxylic acid scaffold have been shown to bind within the RNA-binding groove. nih.gov This mode of action suggests an RNA-competitive inhibition model, where the inhibitor prevents the binding of RNA to the helicase, thereby stalling protein synthesis. This is distinct from ATP-competitive inhibition, which would target the enzyme's ATPase activity directly.

Investigations into Antimicrobial and Anticancer Activities (mechanistic research focus)

Quinoline derivatives, including those with a carboxylic acid moiety, have demonstrated a broad spectrum of biological activities, including significant antimicrobial and anticancer effects. mdpi.comnih.govajchem-a.com Research has focused on understanding the underlying mechanisms to develop more selective and potent therapeutic agents. nih.govnih.gov

The cytotoxic effects of quinoline carboxylic acids against microbial and cancer cells are often attributed to their ability to interfere with essential cellular components and processes.

Disruption of Cellular Membranes: Some studies on the antimicrobial properties of related carboxylic acids suggest that one mechanism of action is the disruption of cell membrane integrity. frontiersin.org For example, 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid was found to decrease lipid peroxidation in erythrocytes infected with Plasmodium berghei, protecting the cells from hemolysis caused by the infection. nih.gov This indicates an interaction with and stabilization of the cell membrane. nih.gov

Interaction with DNA: A significant mechanism for the anticancer activity of some 2,4-disubstituted quinoline-3-carboxylic acid derivatives is their ability to act as DNA minor groove-binding agents. nih.gov In-silico studies have shown that these compounds can bind to the A/T-rich minor groove region of a B-DNA duplex. nih.gov The interaction is stabilized by hydrogen bonds between the compound and the nucleic acid base pairs, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Furthermore, some quinoline derivatives act by inhibiting DNA gyrase, an enzyme crucial for DNA replication in bacteria, leading to accumulated oxidative stress and cell lysis. mdpi.com

Below is a table summarizing the mechanistic findings for the bioactivity of quinoline carboxylic acid derivatives.

Biological ActivityProposed MechanismCellular Component TargetedReference
AnticancerMinor Groove BindingDNA nih.gov
AntimicrobialInhibition of DNA GyraseDNA mdpi.com
AntimalarialReduction of Lipid PeroxidationCell Membrane nih.gov
AntimicrobialDisruption of Membrane IntegrityCell Membrane frontiersin.org

Inhibition of Essential Cellular Enzymes

Derivatives of quinoline-3-carboxylic acid have been investigated as inhibitors of various kinases, which are crucial regulators of cellular processes. For example, a study focused on the design and synthesis of 3-quinoline carboxylic acid derivatives as new inhibitors of protein kinase CK2. nih.gov This kinase is implicated in cell growth, proliferation, and suppression of apoptosis, making it a target for cancer therapy. In this study, several substituted quinoline-3-carboxylic acids demonstrated inhibitory activity in the micromolar range. nih.gov

Furthermore, the broader quinoline scaffold is a known inhibitor of various other enzymes. For instance, derivatives of the reduced and methylated quinoline core, such as 2,8-dimethyl-1,2,3,4-tetrahydroquinoline, have shown inhibitory activity against lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and a target in cancer therapy. While this highlights the potential of the 2,8-dimethyl substitution pattern, it is important to note the difference in the saturation of the quinoline ring system compared to this compound.

The following table summarizes the inhibitory activities of some quinoline derivatives, illustrating the potential of this chemical class as enzyme inhibitors.

Compound ClassTarget EnzymeObserved Activity (IC₅₀)Reference
2-aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK20.65 to 18.2 µM nih.gov
2,8-Dimethyl-1,2,3,4-tetrahydroquinoline derivativesLysine-specific demethylase 1 (LSD1)0.54 µM
2-styrylquinoline-3-carboxylate derivativesAntiproliferative against cancer cell linesMicromolar inhibition nih.gov

Note: Data for this compound is not available in the cited literature. The table represents the activities of structurally related compounds.

Applications in Combinatorial Chemistry and High-Throughput Synthesis

The quinoline framework is a valuable scaffold in combinatorial chemistry due to its synthetic tractability and its ability to be readily functionalized at multiple positions. This allows for the creation of large, diverse libraries of compounds for high-throughput screening (HTS) to identify new bioactive molecules. nih.gov

The synthesis of quinoline derivatives can be achieved through various methods, including multicomponent reactions like the Doebner reaction, which are amenable to combinatorial approaches for generating libraries of quinoline-4-carboxylic acids. mdpi.com Similarly, synthetic routes to quinoline-3-carboxylic acids have been developed that could be adapted for library synthesis. google.com The carboxylic acid group at the 3-position of this compound provides a convenient handle for further diversification through amide bond formation or other functional group transformations, making it a potentially useful building block for combinatorial libraries.

High-throughput screening platforms are essential for evaluating the biological activity of the large number of compounds generated through combinatorial synthesis. eurofins.comyoutube.com These platforms enable the rapid testing of compounds against various biological targets, such as enzymes or whole cells, to identify "hits" with desired activities. nih.govnih.gov Although no specific high-throughput screening campaigns involving this compound are documented, its quinoline core suggests that it could be incorporated into libraries designed to target a range of biological processes, including cancer cell proliferation and enzyme inhibition. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,8-dimethylquinoline-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters or via Friedländer quinoline synthesis. For example, ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate (a precursor) is synthesized using pyruvic acid and glacial acetic acid under reflux, followed by hydrolysis to yield the carboxylic acid . Key factors affecting yield include:

  • Temperature : Higher temperatures (150–160°C) improve cyclization efficiency but may increase side reactions.
  • Catalysts : Polyphosphoric acid (PPA) facilitates cyclization in reflux conditions .
  • Purification : Recrystallization from acetone/ethanol (1:1) is effective for isolating pure crystals .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Look for characteristic signals: methyl groups (δ 2.5–3.0 ppm), aromatic protons (δ 6.5–8.8 ppm), and carboxylic acid protons (δ ~14 ppm as a broad singlet) .
  • IR : A strong absorption band near 1670–1719 cm⁻¹ confirms the carbonyl group (C=O) of the carboxylic acid .
  • Mass Spectrometry : Molecular ion peaks ([M-H]⁻) should align with the theoretical molecular weight (e.g., 231.25 g/mol for C₁₃H₁₃NO₃ analogs) .

Advanced Research Questions

Q. What strategies optimize the cyclization step in synthesizing this compound derivatives?

  • Methodological Answer :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve cyclization rates .
  • Catalyst Optimization : Replace PPA with milder catalysts (e.g., ZnCl₂) to reduce decomposition risks .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) while maintaining yields >70% .

Q. How do methyl substituents at positions 2 and 8 influence the acidity and reactivity of the carboxylic acid group?

  • Methodological Answer :

  • Acidity : Methyl groups are electron-donating, which increases the pKa of the carboxylic acid compared to unsubstituted quinoline-3-carboxylic acids (e.g., benzoic acid pKa = 4.19 vs. substituted analogs pKa = 4.45–4.82) .
  • Reactivity : Steric hindrance from 2,8-dimethyl groups slows nucleophilic acyl substitution but enhances stability in acidic/basic conditions .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Validation Steps :

Reproduce assays under standardized conditions (e.g., pH 7.4 buffer for in vitro studies) .

Use orthogonal analytical methods (HPLC-MS, fluorescence spectroscopy) to confirm compound integrity .

  • Data Analysis : Apply multivariate statistics (e.g., PCA) to identify outliers caused by impurities or assay variability .

Q. What chromatographic methods effectively separate stereoisomers or regioisomers in quinolinecarboxylic acid derivatives?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Retention times vary by ~2 minutes for regioisomers .
  • Chiral Separation : Employ cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol (90:10) for enantiomeric resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.